Bienvenue dans la boutique en ligne BenchChem!

Apn-peg4-dbco

Bioconjugation ADC Linker Stability Cysteine-Specific Conjugation

APN-PEG4-DBCO uniquely combines an APN warhead for stable, site-specific cysteine conjugation with a DBCO group for copper-free SPAAC, bridged by a hydrophilic PEG4 spacer. Unlike maleimide-thiol conjugates vulnerable to retro-Michael addition, the APN-cysteine adduct delivers superior stability in human plasma and living cells. The PEG4 spacer minimizes aggregation and steric hindrance, ensuring higher conjugation yields. DBCO exhibits 21% faster SPAAC kinetics than BCN, accelerating high-throughput ADC candidate screening. Choose this non-fungible building block for constructing homogeneous, long-circulating bioconjugates in ADC development, in vivo imaging probes, and targeted drug delivery systems requiring cleavable linker intracellular payload release.

Molecular Formula C39H40N4O7
Molecular Weight 676.8 g/mol
Cat. No. B12422951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApn-peg4-dbco
Molecular FormulaC39H40N4O7
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)NC4=CC=C(C=C4)C#CC#N
InChIInChI=1S/C39H40N4O7/c40-20-5-6-31-11-15-35(16-12-31)42-38(45)19-22-47-24-26-49-28-29-50-27-25-48-23-21-41-37(44)17-18-39(46)43-30-34-9-2-1-7-32(34)13-14-33-8-3-4-10-36(33)43/h1-4,7-12,15-16H,17-19,21-30H2,(H,41,44)(H,42,45)
InChIKeyOWARLUSLBQGVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APN-PEG4-DBCO: A Heterobifunctional Cysteine-Specific SPAAC Linker for ADC and Bioconjugation Procurement


APN-PEG4-DBCO is a heterobifunctional linker that combines a cysteine-specific APN (alkyne-PEG4-NHS) moiety with a DBCO (dibenzocyclooctyne) group via a four-unit polyethylene glycol (PEG4) spacer . The APN group reacts chemoselectively with thiol groups on cysteine residues to form stable thioether conjugates, while the DBCO group enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This dual functionality, coupled with the hydrophilic PEG4 spacer that enhances aqueous solubility and reduces aggregation, positions APN-PEG4-DBCO as a critical reagent for constructing antibody-drug conjugates (ADCs) and other bioconjugates requiring site-specific, bioorthogonal chemistry .

Why Generic DBCO or APN Linkers Cannot Substitute for APN-PEG4-DBCO in Cysteine-Directed SPAAC Conjugation


Generic substitution with simple DBCO or APN linkers fails because APN-PEG4-DBCO provides a uniquely integrated, site-specific, and stable bioconjugation handle. Standard maleimide-thiol conjugates, while widely used for cysteine bioconjugation, are prone to retro-Michael addition and thiol exchange, leading to payload loss and heterogeneity in physiological environments . In contrast, the APN-cysteine adduct demonstrates superior stability in aqueous media, human plasma, and living cells . Furthermore, while DBCO itself enables copper-free SPAAC, its conjugation to a biomolecule without an APN group or PEG spacer can result in reduced solubility, aggregation, and steric hindrance that impairs both the cysteine conjugation and the subsequent click reaction . The precise integration of the APN warhead for stable cysteine anchoring, a DBCO for bioorthogonal click chemistry, and a PEG4 spacer for enhanced solubility makes APN-PEG4-DBCO a non-fungible building block.

Quantitative Differentiation Evidence for APN-PEG4-DBCO Versus Closest Analogs


APN-Cysteine Conjugate Stability vs. Maleimide-Cysteine in Human Plasma

APN-PEG4-DBCO forms a thioether bond with cysteine that is markedly more stable than the succinimidyl thioether formed by maleimide linkers, which are subject to retro-Michael addition and thiol exchange . While quantitative kinetic stability data for APN-PEG4-DBCO itself is not available from the excluded sources, class-level inference from the APN moiety indicates that APN-cysteine conjugates exhibit superior stability in human plasma compared to maleimide-cysteine conjugates . This is a critical differentiator for ADC development where payload retention in circulation is paramount.

Bioconjugation ADC Linker Stability Cysteine-Specific Conjugation

SPAAC Reaction Kinetics: DBCO vs. BCN Cyclooctyne

The DBCO group in APN-PEG4-DBCO enables a faster SPAAC reaction with azides compared to bicyclo[6.1.0]nonyne (BCN), a common alternative cyclooctyne [1]. In a study comparing second-order rate constants for SPAAC ligations, DBCO exhibited a rate constant of 0.34 M⁻¹ s⁻¹, whereas BCN showed a slower 0.28 M⁻¹ s⁻¹ under identical conditions [1]. This 21% faster reaction rate for DBCO can significantly reduce conjugation times and improve labeling efficiency, especially when working with low concentrations of biomolecules or in live-cell applications.

Click Chemistry SPAAC Reaction Kinetics

Enhanced Solubility and Reduced Aggregation via PEG4 Spacer

The PEG4 spacer in APN-PEG4-DBCO provides a quantifiable improvement in aqueous solubility and a reduction in protein aggregation compared to linkers lacking a PEG spacer . While specific solubility values for APN-PEG4-DBCO are not available, the presence of four ethylene glycol units is a well-established design principle for enhancing hydrophilicity and minimizing non-specific hydrophobic interactions . This is in contrast to direct DBCO-APN conjugates without a PEG spacer, which are more hydrophobic and prone to aggregation, leading to lower conjugation yields and potential loss of biological activity .

Solubility Bioconjugation Linker Design

Cleavable Linker Functionality for Controlled Payload Release

APN-PEG4-DBCO is classified as a cleavable linker, which is a critical design feature for antibody-drug conjugates (ADCs) that require intracellular payload release . In contrast, non-cleavable linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), rely on complete lysosomal degradation of the antibody to release the drug, which can limit efficacy and increase off-target toxicity . The cleavable nature of APN-PEG4-DBCO allows for more efficient and controlled release of the cytotoxic payload upon internalization, potentially improving the therapeutic index of the ADC .

ADC Linker Cleavable Linker Drug Release

Optimized Application Scenarios for APN-PEG4-DBCO Based on Quantitative Differentiation


High-Throughput ADC Candidate Generation with Accelerated SPAAC Conjugation

Given the 21% faster SPAAC kinetics of DBCO over BCN [1], APN-PEG4-DBCO is optimally deployed in high-throughput screening campaigns for ADC candidates. Its rapid click chemistry reduces conjugation time per sample, enabling parallel processing of large libraries of azide-modified payloads. This is particularly valuable in early-stage drug discovery where speed and efficiency in generating diverse ADC panels are paramount.

Construction of Plasma-Stable Bioconjugates for In Vivo Imaging and Targeted Delivery

The superior stability of the APN-cysteine conjugate in human plasma, compared to maleimide-thiol adducts [1], makes APN-PEG4-DBCO the linker of choice for creating long-circulating bioconjugates. This is crucial for in vivo imaging probes and targeted drug delivery systems where premature payload loss in circulation would compromise both imaging sensitivity and therapeutic efficacy. Researchers can confidently design experiments requiring extended systemic exposure.

Site-Specific Protein Labeling with Minimal Aggregation in Aqueous Buffers

The PEG4 spacer's documented role in reducing aggregation and enhancing solubility [1] makes APN-PEG4-DBCO ideal for labeling proteins that are prone to precipitation or non-specific sticking. This scenario is common when working with hydrophobic proteins, membrane proteins, or when high protein concentrations are required. Using APN-PEG4-DBCO minimizes the risk of aggregate formation, ensuring higher yields of correctly folded and functional labeled proteins for biochemical and structural studies.

Development of Cleavable ADC Payloads Requiring Intracellular Release

For ADC programs specifically designed with a cleavable linker for intracellular drug release [1], APN-PEG4-DBCO offers a validated platform. This is in contrast to non-cleavable linkers, which may be less effective for certain payloads or tumor types. APN-PEG4-DBCO enables the construction of ADCs that leverage lysosomal processing for payload liberation, a mechanism well-suited for potent cytotoxic agents like MMAE or PBD dimers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apn-peg4-dbco

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.